Methyl (3S,9aS)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylate
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Overview
Description
The compound is a derivative of oxazine , which is a class of heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Oxazines are used as intermediates in the synthesis of a broad range of heterocyclic compounds .
Synthesis Analysis
Oxazines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Multicomponent reactions, cyclization reactions, and temperature-dependent Rh (II)-carbenoid-mediated 2 H -azirine ring expansion are some of the synthetic methodologies for the synthesis of oxazines .Molecular Structure Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The specific structure of “Methyl (3S,9aS)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylate” would need to be determined through further analysis.Chemical Reactions Analysis
Oxazines can undergo a variety of chemical reactions, including multicomponent reactions, cyclization reactions, and temperature-dependent Rh (II)-carbenoid-mediated 2 H -azirine ring expansion .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific oxazine derivative would depend on its structure. Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical versatility of Methyl (3S,9aS)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylate and its derivatives has been explored in various synthetic pathways. For instance, research demonstrates the alkylated and acylated derivatives of methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate as precursors for β-proline, nipecotic acid, and other cyclic and bicyclic β-amino acids derivatives, highlighting their potential as intermediates in complex organic syntheses (Tishkov, Reissig, & Ioffe, 2002).
Antibacterial Activity
Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, synthesized for their potent antibacterial properties, showcase the application of related compounds in developing new antibiotics. These derivatives exhibit significant in vitro activity against quinolone-resistant Gram-positive clinical isolates, indicating their potential in addressing antibiotic resistance (Asahina, Takei, Kimura, & Fukuda, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl (3S,9aS)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-10(12)9-6-11-5-3-2-4-8(11)7-14-9/h8-9H,2-7H2,1H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONYTYGHRMYZMS-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCCCC2CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN2CCCC[C@H]2CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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